PSN 375963

GPR119 pharmacology receptor agonist potency species cross-reactivity

PSN 375963 (CAS 388575-52-8) is a synthetic small-molecule agonist of the G protein-coupled receptor GPR119, a target implicated in metabolic regulation through the enhancement of glucose-dependent insulin secretion and incretin hormone release. This compound was originally identified during the deorphanization of GPR119 using recombinant receptor screening, establishing it as an early-generation agonist alongside the endogenous lipid ligand oleoylethanolamide (OEA).

Molecular Formula C17H23N3O
Molecular Weight 285.4 g/mol
CAS No. 388575-52-8
Cat. No. B1678300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSN 375963
CAS388575-52-8
SynonymsPSN 375963
PSN-375963
PSN375963
Molecular FormulaC17H23N3O
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3
InChIInChI=1S/C17H23N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h9-13,15H,2-8H2,1H3
InChIKeyOAVLEYPTWABFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PSN 375963 GPR119 Agonist Compound Profile and Selection Considerations


PSN 375963 (CAS 388575-52-8) is a synthetic small-molecule agonist of the G protein-coupled receptor GPR119, a target implicated in metabolic regulation through the enhancement of glucose-dependent insulin secretion and incretin hormone release [1]. This compound was originally identified during the deorphanization of GPR119 using recombinant receptor screening, establishing it as an early-generation agonist alongside the endogenous lipid ligand oleoylethanolamide (OEA) [1]. As a well-characterized tool compound in GPR119 pharmacology, PSN 375963 is primarily used in metabolic research, including studies of β-cell function, GLP-1 secretion, and feeding behavior [2].

Why PSN 375963 Cannot Be Substituted with Other GPR119 Agonists Without Risk to Experimental Reproducibility


GPR119 agonists exhibit substantial heterogeneity in potency, efficacy, and downstream signaling across different chemical scaffolds, making substitution without validation a critical source of experimental variability. PSN 375963 is a partial agonist with micromolar potency, a profile that contrasts markedly with later-generation nanomolar full agonists such as APD668 and GSK1292263 [1]. Furthermore, signaling bias, species-specific pharmacology, and divergent intracellular calcium versus cAMP responses have been documented among GPR119 agonists, including direct comparisons between PSN 375963 and the endogenous ligand OEA in pancreatic β-cell models [2][3]. Substituting PSN 375963 with another GPR119 agonist without adjusting for these pharmacodynamic differences may alter experimental outcomes in assays of insulin secretion, GLP-1 release, or feeding behavior, thereby compromising cross-study reproducibility and data interpretation [1].

PSN 375963 Quantitative Differentiation Evidence: Potency, Efficacy, and In Vivo Data


PSN 375963 Matches Endogenous OEA Potency with Comparable Efficacy at Human and Mouse GPR119

In the original deorphanization study of GPR119, PSN 375963 demonstrated potency comparable to the endogenous agonist oleoylethanolamide (OEA) in cAMP accumulation assays using recombinant human and mouse GPR119 expressed in HEK293 cells [1]. This establishes PSN 375963 as a synthetic surrogate for OEA with defined small-molecule properties, suitable for experimental settings where lipid instability or off-target cannabinoid receptor interactions of OEA are confounding variables [2].

GPR119 pharmacology receptor agonist potency species cross-reactivity

PSN 375963 Exhibits Partial Agonist Efficacy at Mouse GPR119 with Micromolar Potency

At recombinant mouse GPR119, PSN 375963 functions as a partial agonist with an EC50 of 7.9 μM, exhibiting slightly higher potency than at the human ortholog while maintaining partial efficacy relative to the full agonist response [1]. This partial agonist profile differentiates PSN 375963 from full GPR119 agonists such as AR231453, which produce greater maximal cAMP stimulation and may engage distinct downstream signaling pathways [2].

partial agonism mouse GPR119 cAMP signaling

PSN 375963 Suppresses Food Intake in Rats with Quantified Acute and Subchronic Effects

Acute oral administration of PSN 375963 (100 mg/kg) significantly suppressed food intake in rats, demonstrating in vivo pharmacological activity at GPR119 [1]. Subchronic oral administration to high-fat-fed rats reduced body weight gain and white adipose tissue deposition, confirming that GPR119 activation by PSN 375963 produces measurable metabolic outcomes in a disease-relevant model [1]. These in vivo findings are corroborated by independent studies showing that PSN 375963 suppresses food intake in rats and reduces body weight gain upon subchronic oral administration .

hypophagia in vivo efficacy obesity model

PSN 375963 Diverges from OEA in Insulin Secretion and Calcium Signaling in MIN6 Cells

Although PSN 375963 and OEA exhibit similar cAMP potency at recombinant GPR119, they diverge functionally in MIN6c4 insulinoma cells [1]. OEA potentiates glucose-stimulated insulin secretion (GSIS) and increases intracellular calcium, whereas PSN 375963 does not produce these effects despite comparable cAMP elevation [1]. This signaling divergence indicates that GPR119 agonist pharmacology cannot be inferred from cAMP potency alone and that PSN 375963 may engage distinct receptor conformations or downstream effectors [2].

insulin secretion β-cell pharmacology signaling bias

PSN 375963 Optimal Use Cases in Metabolic and GPCR Pharmacology Research


GPR119 Partial Agonist Reference Compound for cAMP Signaling Assays

Use PSN 375963 as a reference partial agonist in cAMP accumulation assays with recombinant human or mouse GPR119 expressed in HEK293 or CHO cells. Its EC50 of 8.4 μM (human) and 7.9 μM (mouse) provides a calibrated benchmark for comparing novel GPR119 agonists [1]. This application is particularly valuable for establishing assay windows and distinguishing partial from full agonists during lead optimization campaigns.

In Vivo Hypophagia and Body Weight Studies in Rodent Metabolic Models

Deploy PSN 375963 in acute and subchronic feeding studies using high-fat-fed rats or mice to evaluate GPR119-mediated effects on food intake and body weight regulation. Documented hypophagic activity at 100 mg/kg p.o. and subchronic reductions in weight gain and adipose tissue deposition support its use as a positive control or tool compound in metabolic pharmacology [2]. This scenario is appropriate for studies investigating the peripheral mechanisms of appetite suppression.

Synthetic Surrogate for OEA in GPR119 Pharmacology Studies Requiring Chemical Stability

Replace endogenous OEA with PSN 375963 in experiments where lipid solubility, plasma protein binding, or off-target interactions with PPAR-α or TRPV1 receptors confound data interpretation. PSN 375963 is a small-molecule agonist with defined chemical identity, predictable solubility in DMSO (>10 mg/mL), and no reported activity at cannabinoid receptors CB1 or CB2 [3]. This substitution is particularly relevant for long-term cell culture studies or in vivo pharmacokinetic assessments where OEA metabolism and nonspecific partitioning introduce variability.

Signaling Bias Studies Comparing GPR119 Agonist Pharmacology

Employ PSN 375963 alongside OEA and full agonists such as AR231453 or APD668 to investigate ligand-biased signaling at GPR119 [4]. The documented divergence between PSN 375963 and OEA in insulin secretion and calcium mobilization, despite similar cAMP elevation, makes PSN 375963 an essential comparator in studies of GPR119 functional selectivity and β-arrestin recruitment [5]. This application is critical for understanding the translational relevance of different GPR119 agonist chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSN 375963

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.